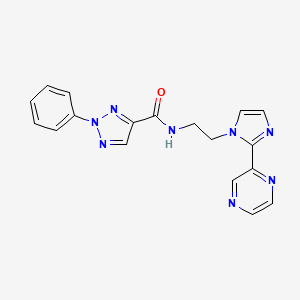
2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16N8O and its molecular weight is 360.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
For instance, compounds with a pyrazine moiety have been reported to have activity against a variety of targets, including G-protein coupled receptors and ion channels .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its target. The presence of multiple aromatic rings and a carboxamide group suggests that it might interact with its target through a combination of hydrophobic interactions and hydrogen bonding .
Pharmacokinetics
The presence of polar groups like the carboxamide could potentially enhance its solubility in water, which might influence its absorption and distribution .
Action Environment
Various environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Actividad Biológica
The compound 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a novel bioactive molecule that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article aims to provide an in-depth analysis of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of multiple pharmacophores, including a phenyl group, a pyrazine ring, an imidazole ring, and a triazole moiety. Its molecular formula is C16H17N5O2 with a molecular weight of approximately 343.4 g/mol. The structural complexity suggests diverse interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing triazole and imidazole rings exhibit significant antimicrobial activity. The specific compound under study has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In various cancer cell lines, including breast and lung cancer models, it exhibited dose-dependent cytotoxicity.
Case Study:
A study published in Drug Target Insights evaluated the compound's impact on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of 25 µM for MCF-7 cells and 30 µM for A549 cells, suggesting a promising anticancer profile .
The mechanism of action appears to involve the inhibition of specific enzymes and receptors associated with cellular proliferation and survival pathways. Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins involved in cancer progression and microbial resistance.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the substituents on the triazole or imidazole rings can enhance or diminish its potency against specific targets.
Key Findings:
- Substitution at the phenyl ring significantly affects binding affinity.
- The presence of electron-withdrawing groups enhances antimicrobial activity.
Propiedades
IUPAC Name |
2-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c27-18(16-13-23-26(24-16)14-4-2-1-3-5-14)22-9-11-25-10-8-21-17(25)15-12-19-6-7-20-15/h1-8,10,12-13H,9,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXQICJEDQQPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













